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molecular formula C12H19N3O4 B8423789 4-Ethoxycarbonyl-1-(2-pyrrolidone-5-carbonyl)piperazine

4-Ethoxycarbonyl-1-(2-pyrrolidone-5-carbonyl)piperazine

Cat. No. B8423789
M. Wt: 269.30 g/mol
InChI Key: UNNWZHOQBNHIPV-UHFFFAOYSA-N
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Patent
US05102882

Procedure details

A mixed solution of 2.1 g of 1-(2-pyrrolidone-5-carbonyl)piperazine, 2.5 g of anhydrous potassium carbonate and 120 ml of acetonitrile was cooled with ice water and 1.1 g of ethyl chlorocarbonate in 10 ml of acetonitrile was dropped therein with stirring. After dropping, the mixture was stirred overnight at room temperature. The solvent was evaporated from the reaction mixture in vacuo, methylene chloride was added to the residue, and insoluble matter was removed therefrom by filtration. The solvent was evaporated in vacuo from the filtrate to give 2.3 g of oily product. This was crystallized from ethyl acetate and further recrystallized to give 2.1 g of desired product, m.p. 147°-148.5° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]([C:6]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])[CH2:4][CH2:3][C:2]1=[O:14].C(=O)([O-])[O-].[K+].[K+].[C:21](Cl)(=[O:25])[O:22][CH2:23][CH3:24]>C(#N)C>[CH2:23]([O:22][C:21]([N:11]1[CH2:10][CH2:9][N:8]([C:6]([CH:5]2[NH:1][C:2](=[O:14])[CH2:3][CH2:4]2)=[O:7])[CH2:13][CH2:12]1)=[O:25])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1C(CCC1C(=O)N1CCNCC1)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the reaction mixture in vacuo, methylene chloride
ADDITION
Type
ADDITION
Details
was added to the residue, and insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo from the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)C(=O)C1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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